7,10-o-Ditroc docetaxel
CAS No.: 114915-14-9
Cat. No.: VC0052584
Molecular Formula: C43H53NO14
Molecular Weight: 807.885
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 114915-14-9 |
---|---|
Molecular Formula | C43H53NO14 |
Molecular Weight | 807.885 |
IUPAC Name | [(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Standard InChI | InChI=1S/C49H55Cl6NO18/c1-24-28(69-39(61)33(58)32(26-15-11-9-12-16-26)56-40(62)74-43(3,4)5)20-47(65)37(72-38(60)27-17-13-10-14-18-27)35-45(8,36(59)34(31(24)44(47,6)7)71-42(64)68-23-49(53,54)55)29(70-41(63)67-22-48(50,51)52)19-30-46(35,21-66-30)73-25(2)57/h9-18,28-30,32-35,37,58,65H,19-23H2,1-8H3,(H,56,62)/t28-,29-,30+,32-,33+,34+,35+,37-,45+,46-,47+/m0/s1 |
SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
7,10-o-Ditroc docetaxel possesses a complex molecular structure with multiple functional groups and stereogenic centers. The compound is identified through various registration systems and possesses distinctive physical and chemical characteristics:
The compound contains six chlorine atoms as part of the two TROC protecting groups, which are key structural features distinguishing it from unprotected docetaxel . The multiple stereogenic centers present in the molecule contribute to its complex three-dimensional structure, which must be carefully preserved throughout the synthetic process to maintain biological activity in the final compound.
Physicochemical Properties
The physicochemical characteristics of 7,10-o-Ditroc docetaxel influence its handling, storage, and application in synthetic processes:
Property | Value |
---|---|
Physical Appearance | White crystalline powder |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 900.5±65.0 °C at 760 mmHg |
Flash Point | 498.4±34.3 °C |
LogP | 6.55 |
Polar Surface Area (PSA) | 224.45000 |
Solubility | Soluble in methanol, ethanol, DMSO and other organic solvents |
These properties dictate the handling procedures and reaction conditions employed during synthetic applications . The high boiling and flash points indicate thermal stability, while the significant LogP value suggests high lipophilicity, which influences solvent selection for reactions involving this intermediate.
Role in Docetaxel Synthesis
Synthetic Pathway
7,10-o-Ditroc docetaxel occupies a pivotal position in the synthetic pathway leading to docetaxel and related taxanes. The compound emerges from a strategic protection strategy applied to 10-deacetylbaccatin III (10-DAB), which serves as the core starting material for taxane synthesis.
The protection process typically follows this sequence:
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Protection of the 7-position with TROC to yield 7-TROC 10DAB
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Further protection with TROC at the 10-position to produce 7,10-diTROC 10DAB
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Coupling of the protected intermediate with a phenylisoserine side chain at the 13-position
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Deprotection of the TROC groups to release the final docetaxel product
This multi-step approach allows for selective modification and maintains the structural integrity necessary for biological activity. The strategic application of TROC protecting groups is essential for controlling the reactivity of hydroxyl groups during the synthetic process.
Research Applications and Findings
Anticancer Activity Studies
While 7,10-o-Ditroc docetaxel itself serves primarily as a synthetic intermediate, the compound it ultimately produces—docetaxel—demonstrates significant anticancer activity. Studies have shown docetaxel's effectiveness against various human tumors, including malignant gliomas, as evidenced by in vitro cytotoxicity studies.
The potency of docetaxel against various cell lines has been documented, with LD90 values (concentration needed to kill 90% of cells) ranging from 4.3 to 96 nM depending on the cell line and exposure duration:
LD 90 concentration (nM) | |||
---|---|---|---|
Docetaxel treatment duration | Rat glioma cell lines | Human glioma cell lines | |
F98 | 9L | H80 | |
1 hour | 96 | 59 | 48 |
24 hours | 21 | 4.8 | 4.7 |
6 days-continuous exposure | 7.2 | 4.5 | 4.0 |
These findings demonstrate that the duration of exposure significantly affects docetaxel's potency, with continuous exposure producing the most potent cytotoxic effects . This research underscores the importance of the synthetic pathway involving 7,10-o-Ditroc docetaxel in producing therapeutic agents with significant anticancer properties.
Modification Studies for Novel Derivatives
7,10-o-Ditroc docetaxel has served as a foundation for the development of novel docetaxel analogs with potentially enhanced therapeutic properties. Research has explored the synthesis of 3′-N-phenylsulfonyl docetaxel analogs through reactions with 7,10-ditroc-10-DAB followed by deprotection:
Compound | MNTC (in µM or µg/mL) | HBsAg inhibition (%) | HBeAg inhibition (%) |
---|---|---|---|
3a | 7.4 (6.25) | 10.7 | 19.2 |
3b | 14.5 (12.5) | 10.0 | 34.1 |
3c | 14.5 (12.5) | 0 | 11.4 |
3d | 28.5 (25) | 11.8 | 14.8 |
3e | 14.1 (12.5) | 0 | 44.4 |
3f | 28.9 (25) | 0 | 3.0 |
3g | 13.7 (12.5) | 0 | 47.0 |
3h | 14.2 (12.5) | 5.0 | 25.8 |
3i | 13.5 (12.5) | 0 | 26.0 |
3j | 14.1 (12.5) | 0 | 40.2 |
Docetaxel | 7.7 (6.25) | 0 | 8.2 |
Paclitaxel | 7.3 (6.25) | 0 | 5.3 |
These studies have demonstrated that some docetaxel analogs derived from the 7,10-o-Ditroc docetaxel pathway exhibit potential antiviral activity against hepatitis B virus (HBV), as indicated by HBeAg inhibition percentages reaching up to 47% . This research highlights the versatility of the 7,10-o-Ditroc docetaxel synthetic platform in developing diverse therapeutic compounds beyond the original anticancer applications.
Supplier | Product Information |
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Sigma-Aldrich | Available in 25 mg and 100 mg quantities |
HSP Pharma | Available as white crystalline powder with ≥99.0% assay |
Commercial preparations typically specify high purity standards (≥99.0%) necessary for pharmaceutical research applications . The availability of this compound from commercial sources facilitates research into docetaxel synthesis optimization and the development of novel taxane derivatives with enhanced therapeutic properties.
The primary applications of commercially available 7,10-o-Ditroc docetaxel include:
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Research into improved synthetic pathways for docetaxel production
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Development of novel taxane derivatives with modified pharmacological profiles
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Structure-activity relationship studies exploring the impact of structural modifications on biological activity
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Process optimization for industrial-scale docetaxel manufacturing
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